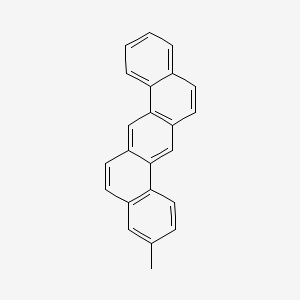

DIBENZ(a,h)ANTHRACENE, 3-METHYL-

Description

Contextualization within Polycyclic Aromatic Hydrocarbons (PAHs) Research Framework

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of two or more fused aromatic rings. frontiersin.orgresearchgate.net These compounds are widespread environmental pollutants, primarily formed from the incomplete combustion of organic materials. frontiersin.orgenviro.wiki PAHs are of significant concern due to their toxic, mutagenic, and carcinogenic properties. frontiersin.orgresearchgate.net The research framework for PAHs is built on understanding their sources, environmental fate, toxicity, and methods for remediation. frontiersin.org

PAHs are categorized based on their origin as pyrogenic (from high-temperature combustion), petrogenic (from petroleum sources), or biogenic (from biological processes). frontiersin.org They are also classified by molecular weight, with low molecular weight PAHs having two or three rings and high molecular weight PAHs having four or more. frontiersin.orgenviro.wiki High molecular weight PAHs are generally more stable and toxic. researchgate.net The environmental persistence of PAHs is due to their inherent properties, such as hydrophobicity and thermostability. frontiersin.org

The United States Environmental Protection Agency (USEPA) has designated 16 PAHs as "priority pollutants" for monitoring in various environmental matrices. nih.gov However, this list does not encompass the vast number of PAH derivatives, such as alkylated PAHs, which can also pose significant environmental and health risks. nih.gov Research has expanded to include these derivatives to better assess the total toxicity of PAH mixtures in the environment. nih.govacs.org

Historical Trajectory of Dibenz(a,h)anthracene (DBahA) Studies: Foundations for Methylated Congener Research

Dibenz(a,h)anthracene (DBahA), a five-ring PAH, was first synthesized in 1918. wikipedia.org It is recognized as a potent carcinogen and was one of the first PAHs to be chemically purified for cancer research. researchgate.net DBahA is formed during the incomplete combustion of organic matter and is found in emissions from sources like coke ovens, coal tar distillation, and vehicle exhaust. wikipedia.orgca.gov

Early studies on DBahA established its carcinogenicity in animal models through various routes of exposure. epa.gov It is classified by the International Agency for Research on Cancer (IARC) as probably carcinogenic to humans (Group 2A). wikipedia.org Research on the metabolism of DBahA revealed that it is converted by enzymes to reactive metabolites, such as diol-epoxides, which can bind to DNA and cause mutations, a critical step in carcinogenesis. researchgate.netnih.gov

The extensive research on the parent compound, DBahA, has provided a crucial foundation for investigating its methylated congeners, such as 3-methyl-dibenz(a,h)anthracene. The understanding of the structure-activity relationships, metabolic activation pathways, and carcinogenic potential of DBahA serves as a starting point for exploring how the addition of a methyl group might alter these properties.

Significance of Alkylated Polycyclic Aromatic Hydrocarbons in Environmental and Biological Systems

Alkylated PAHs (APAHs) are PAHs that have one or more alkyl groups attached to their aromatic rings. They are significant components of petroleum and are also formed during combustion processes. mdpi.comresearchgate.net In many contaminated environments, particularly those impacted by petroleum spills, the concentration of APAHs can be significantly higher than their parent, unsubstituted PAHs. researchgate.netchem960.com

From an environmental perspective, APAHs are important because they can be more persistent and, in some cases, more toxic than their parent compounds. nih.gov The position of the alkyl group on the PAH ring structure can influence the compound's reactivity, degradation, and toxicity. mdpi.com The enrichment of APAHs in environmental samples is often used as a marker for petrogenic (petroleum-related) pollution, distinguishing it from pyrogenic (combustion-related) sources. mdpi.comresearchgate.net

Methodological Challenges in Researching Specific Alkylated PAHs

Researching specific alkylated PAHs presents several methodological challenges. A primary difficulty is the sheer number of possible isomers for each alkylated PAH series. researchgate.netchem960.com This complexity makes the separation and identification of individual isomers a significant analytical task.

A major hurdle in the accurate quantification of APAHs is the lack of commercially available analytical standards for most isomers. researchgate.netchem960.com Historically, this has led to the use of the response factors of the parent, unsubstituted PAH for quantification, a practice that can lead to significant underestimation of APAH concentrations. researchgate.netchem960.com

To overcome these challenges, researchers have been developing more sophisticated analytical methods. Gas chromatography-mass spectrometry (GC-MS) is a common technique, and advancements such as triple quadrupole mass spectrometry (GC-MS/MS) offer increased selectivity and sensitivity, which helps in distinguishing between different isomers and reducing interferences from the complex environmental matrix. nih.gov Developing methodologies for the accurate quantitation of a wide range of APAHs is an ongoing area of research critical for improving environmental forensics and risk assessment. chem960.com

Structure

3D Structure

Properties

CAS No. |

63041-84-9 |

|---|---|

Molecular Formula |

C23H16 |

Molecular Weight |

292.4 g/mol |

IUPAC Name |

3-methylnaphtho[1,2-b]phenanthrene |

InChI |

InChI=1S/C23H16/c1-15-6-11-21-17(12-15)9-10-19-13-22-18(14-23(19)21)8-7-16-4-2-3-5-20(16)22/h2-14H,1H3 |

InChI Key |

HWPZEPGEOVIYMU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C3=CC4=C(C=C3C=C2)C5=CC=CC=C5C=C4 |

Origin of Product |

United States |

Environmental Genesis and Dissemination of Dibenz A,h Anthracene, 3 Methyl

Anthropogenic and Natural Formation Processes

Thermogenic Pathways and Combustion Emissions

3-Methyl-dibenz(a,h)anthracene, alongside its parent compound dibenz(a,h)anthracene, is not produced commercially. Instead, its presence in the environment is a result of thermogenic processes, specifically the incomplete combustion of organic materials. tpsgc-pwgsc.gc.caresearchgate.net These processes occur in both anthropogenic (human-caused) and natural events.

Major anthropogenic sources include:

Industrial Processes: Emissions from coke ovens, coal-tar distillation, and aluminum production are significant contributors. ca.gov

Fossil Fuel Combustion: Gasoline and diesel engine exhaust are major sources of PAHs, including methylated derivatives. ca.govca.gov The combustion of coal for power generation and heating also releases these compounds. researchgate.net

Waste Incineration: The burning of municipal and industrial waste can generate complex mixtures of PAHs.

Domestic Activities: Residential wood burning and tobacco smoke are also recognized sources of these compounds. tpsgc-pwgsc.gc.caca.govca.gov

Natural sources primarily involve:

Forest and Brush Fires: The large-scale combustion of biomass during wildfires releases significant quantities of PAHs into the atmosphere. tpsgc-pwgsc.gc.ca

Volcanic Eruptions: Volcanic activity can also contribute to the natural background levels of thermogenic PAHs. t3db.ca

The formation of 3-methyl-dibenz(a,h)anthracene occurs through high-temperature reactions where methyl radicals are present and can attach to the parent PAH structure. The specific profile of methylated PAHs can sometimes be used to help identify the original combustion source.

Distribution in Complex Environmental Matrices (e.g., air particulates, soils, aquatic sediments)

Once formed and released, 3-methyl-dibenz(a,h)anthracene becomes distributed throughout the environment, partitioning into various environmental compartments based on its physicochemical properties. As a high molecular weight PAH, it has very low water solubility and low vapor pressure, meaning it strongly associates with particulate matter. tpsgc-pwgsc.gc.ca

Air Particulates: In the atmosphere, 3-methyl-dibenz(a,h)anthracene is predominantly found adsorbed to fine particulate matter (PM2.5). nih.gov This association with airborne particles is a key factor in its transport over long distances. Studies analyzing atmospheric aerosols have confirmed the presence of various methylated PAHs, which are ubiquitous in urban and industrial air.

Soils: Due to its low volatility and strong tendency to adsorb to organic matter, soil is a major sink for 3-methyl-dibenz(a,h)anthracene. tpsgc-pwgsc.gc.ca It enters the soil primarily through atmospheric deposition. Studies of soil in industrial and urban areas have shown significant PAH contamination, including various methylated compounds. service.gov.uk For example, a study in northeastern China found that the concentration of total methylated PAHs in sewage sludge, which is often applied to soil, ranged from 48 to 479 ng/g dry weight. mdpi.com

Aquatic Sediments: Similar to soils, aquatic sediments are a significant reservoir for persistent organic pollutants. 3-methyl-dibenz(a,h)anthracene enters aquatic systems via atmospheric deposition onto the water surface and through runoff from contaminated land. Its poor solubility in water and high affinity for organic carbon cause it to partition from the water column and accumulate in the bottom sediments. tpsgc-pwgsc.gc.canih.gov Analysis of river and lake sediments frequently reveals a wide range of PAHs and their methylated derivatives, reflecting the history of contamination from various sources. researchgate.netnih.gov

| Environmental Matrix | Typical State of 3-Methyl-dibenz(a,h)anthracene | Primary Distribution Mechanism |

| Air | Adsorbed to particulate matter (especially PM2.5) | Emission from combustion sources |

| Soil | Strongly adsorbed to organic matter and soil particles | Atmospheric deposition and runoff |

| Aquatic Sediments | Partitioned from water and bound to organic material | Deposition from water column |

Environmental Transport and Bioavailability Dynamics

Atmospheric Transport and Deposition Mechanisms

The primary mechanism for the long-range transport of 3-methyl-dibenz(a,h)anthracene is through its association with atmospheric particulate matter. nih.gov After being emitted from a combustion source, the compound condenses onto the surface of airborne particles. These particles can then be carried by wind currents over vast distances, far from the original source.

The transport distance and deposition pattern depend on several factors:

Particle Size: Smaller particles (like PM2.5) have longer atmospheric residence times and can be transported further.

Meteorological Conditions: Wind speed and direction dictate the path of the contaminated air masses, while precipitation events can accelerate deposition.

Deposition occurs through two main processes:

Dry Deposition: The gravitational settling of particles from the atmosphere.

Wet Deposition: The removal of particles from the atmosphere by precipitation (rain or snow).

Aquatic and Terrestrial Dispersal Patterns

Once deposited from the atmosphere, the dispersal of 3-methyl-dibenz(a,h)anthracene in terrestrial and aquatic environments is governed by its chemical properties.

In terrestrial environments , its mobility in soil is very low. tpsgc-pwgsc.gc.ca Due to its strong adsorption to soil organic matter, it tends to remain in the upper layers of the soil and is not readily leached into groundwater. tpsgc-pwgsc.gc.ca Dispersal primarily occurs through soil erosion by wind or water, which physically moves the contaminated soil particles.

In aquatic environments , the compound's very low water solubility means that once it enters a body of water, it rapidly adsorbs to suspended particulate matter. researchgate.net These particles can then be transported by water currents before eventually settling to the bottom, where they become part of the sediment. tpsgc-pwgsc.gc.ca This process effectively removes the compound from the water column but concentrates it in the sediment, where it can persist for long periods. tpsgc-pwgsc.gc.ca

Environmental Persistence Factors

3-Methyl-dibenz(a,h)anthracene is an environmentally persistent compound. Its chemical structure, a large, stable aromatic system, makes it resistant to degradation. The addition of a methyl group can, in some cases, slightly alter the rate of degradation compared to the parent compound, but it remains a highly recalcitrant molecule.

Key factors influencing its persistence include:

Resistance to Biodegradation: While some microorganisms are capable of degrading PAHs, the process is generally slow for high molecular weight compounds like dibenz(a,h)anthracene and its derivatives. researchgate.net Degradation often requires specific microbial populations and environmental conditions.

Photodegradation: The compound can be broken down by sunlight (photolysis). However, in soil and sediment, it is often shielded from light, limiting the effectiveness of this degradation pathway. In the atmosphere, it is susceptible to reaction with hydroxyl radicals, but its association with particles can offer some protection.

Low Bioavailability: Because it is so strongly bound to soil and sediment particles, 3-methyl-dibenz(a,h)anthracene is not readily available to be taken up by degrading microorganisms. This sequestration is a major reason for its long-term persistence in these environmental compartments. tpsgc-pwgsc.gc.ca

| Degradation Pathway | Effectiveness for 3-Methyl-dibenz(a,h)anthracene | Limiting Factors |

| Biodegradation | Low to Moderate | Slow for high molecular weight PAHs; low bioavailability in soil/sediment. researchgate.net |

| Photodegradation | Moderate in Air/Water Surface | Limited by light penetration into soil and sediment. |

| Chemical Oxidation | Moderate in Atmosphere | Reactions with hydroxyl radicals occur, but particulate association can be protective. |

Biogeochemical Transformation and Remediation Strategies for Dibenz A,h Anthracene, 3 Methyl

Photochemical Degradation Pathways

Photochemical degradation is a significant abiotic process that contributes to the transformation of PAHs in the environment, particularly in aquatic systems and on surfaces exposed to sunlight.

Ultraviolet Radiation-Induced Transformations

The transformation of PAHs by ultraviolet (UV) radiation is highly dependent on the surrounding medium. Studies on anthracene (B1667546) and benzo[a]anthracene, which serve as structural analogues for DBA, show that photochemical reactions in polar solvents like water/acetonitrile (B52724) mixtures are generally faster than in apolar media. researchgate.net The process often involves the formation of oxygenated photoproducts. researchgate.net For instance, the photolysis of PAHs can be initiated by the absorption of UV light, leading to excited electronic states that can react with molecular oxygen. This can result in the formation of endoperoxides, which can further transform into quinones and other oxygenated derivatives. researchgate.net However, in hydrophobic media, such as oil films, the efficiency of these phototransformations can be significantly lower, with quantum yields decreasing by orders of magnitude. nih.gov This suggests that the environmental compartment in which 3-methyl-dibenz(a,h)anthracene is present will heavily influence its susceptibility to UV-induced degradation.

Kinetic Modeling of Photolysis in Environmental Compartments

The kinetics of PAH photolysis are often modeled as pseudo-first-order reactions. nih.gov Studies on anthracene have shown that its photolysis rate can be similar in room temperature aqueous solutions and within ice matrices, but significantly faster—by up to five times—at the air-ice interface, a region often referred to as the quasi-liquid layer. nih.gov This highlights the importance of interfaces in environmental compartments for photochemical reactions.

However, the relationship between reaction rate and photon flux is not always linear. For anthracene, photolysis rates were observed to plateau at high photon fluxes, suggesting that extrapolating laboratory results to environmental conditions must be done with caution. nih.gov In contrast, a separate study found a linear relationship between the rate constant and photon flux for both anthracene and pyrene. nih.gov Furthermore, modeling the photodegradation of PAHs like benzo[a]pyrene (B130552) and benz[a]anthracene in oil films revealed that direct photolysis alone could not account for their complete removal, indicating that indirect, photomediated reactions with other compounds in the complex mixture were likely responsible for the majority of the degradation. nih.gov The polarity of the solvent also plays a crucial role, with photolysis rates generally increasing with higher polarity. researchgate.net

Identification of Primary and Secondary Photodegradation Products

The identification of degradation products is key to understanding the transformation pathway and the potential toxicity of intermediates. For benz[a]anthracene, a four-ring analogue of DBA, irradiation in the presence of common atmospheric aerosol constituents led to the formation of several products. The major identified compounds included benz[a]anthracene-7,12-dione , phthalic acid , and phthalic anhydride . epa.gov

For anthracene, photolysis in polar, aqueous environments primarily yields oxidized derivatives, with the endoperoxide being a key intermediate. researchgate.net Further degradation can lead to ring-cleavage products. In apolar solvents, photodimerization can become a more significant pathway. researchgate.net Given these findings, it is probable that the primary photochemical degradation products of 3-methyl-dibenz(a,h)anthracene would include its corresponding quinone (e.g., 3-methyl-dibenz[a,h]anthracene-7,14-dione) and various ring-fission products, such as substituted benzoic and phthalic acids.

Interactive Table: Photodegradation Products of Structurally Related PAHs Use the filter to narrow down results by parent compound.

| Parent Compound | Product Type | Identified Products | Reference |

|---|---|---|---|

| Benz[a]anthracene | Primary | Benz[a]anthracene-7,12-dione | epa.gov |

| Benz[a]anthracene | Secondary (Ring Cleavage) | Phthalic acid | epa.gov |

| Benz[a]anthracene | Secondary (Ring Cleavage) | Phthalic anhydride | epa.gov |

| Anthracene | Primary | Anthraquinone (Endoperoxide intermediate) | researchgate.net |

| Anthracene | Primary | Photodimer | researchgate.net |

Microbial Biodegradation Mechanisms

Microbial degradation is a cornerstone of natural attenuation and engineered bioremediation strategies for PAHs. Both bacteria and fungi have evolved sophisticated enzymatic systems to break down these complex molecules.

Bacterial Catabolism and Enzymatic Systems (e.g., dioxygenases)

Bacteria typically initiate the aerobic degradation of PAHs by using multicomponent enzyme systems known as dioxygenases. nih.gov These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, forming a cis-dihydrodiol, which is a key intermediate. nih.gov For high-molecular-weight PAHs like DBA, this initial attack is a critical, rate-limiting step.

Mycobacterium species are particularly adept at degrading complex PAHs. nih.gov They possess ring-hydroxylating dioxygenase genes, such as nidA and nidB, which encode the alpha and beta subunits of the terminal dioxygenase enzyme. researchgate.netcapes.gov.br This enzyme system is responsible for the initial oxidation of the aromatic ring. While specific pathways for 3-methyl-DBA are not documented, the degradation of the parent DBA molecule is known to proceed through the formation of various trans-dihydrodiols as metabolites. nih.gov The presence of a methyl group on the aromatic structure could influence the position of the initial dioxygenase attack and the subsequent metabolic pathway.

Fungal Degradation Processes (e.g., co-metabolism)

Fungi, particularly white-rot fungi, employ a different strategy for PAH degradation that often involves extracellular enzymes. This process is typically a co-metabolic event, where the fungus does not use the PAH as a primary source of carbon and energy. Instead, the degradation is carried out by non-specific enzymes, such as those from the ligninolytic system (e.g., manganese peroxidase, lignin (B12514952) peroxidase, and laccase) and intracellular cytochrome P450 monooxygenases. tandfonline.comfigshare.com

A study on the fungus Aspergillus terricola demonstrated its remarkable ability to degrade high-molecular-weight PAHs. In a liquid culture, A. terricola depleted 90.16% of the initial DBA concentration over a 10-day period. tandfonline.comresearchgate.net The study identified the co-existence of two metabolic pathways responsible for this degradation: the cytochrome P450 monooxygenase system and the ligninolytic pathway. tandfonline.comfigshare.com Fungal degradation of PAHs like benz[a]anthracene often results in the formation of quinones as the initial metabolites. imrpress.com

Co-cultures of fungi and bacteria have also shown synergistic effects. A partnership between the fungus Penicillium janthinellum and the bacterium Stenotrophomonas maltophilia resulted in significant degradation of DBA, a process that did not occur to the same extent when the microbes were cultured alone. nih.gov This suggests that fungal activity may transform the complex PAH into simpler intermediates that can then be more easily utilized by bacteria, leading to more complete mineralization. nih.gov

Interactive Table: Microbial Degradation of Dibenz(a,h)anthracene and Related PAHs Use the filter to narrow down results by microbial species.

| Microbial Species | Compound | Degradation Efficiency | Time | Key Enzymes/Pathways | Reference |

|---|---|---|---|---|---|

| Aspergillus terricola | Dibenz(a,h)anthracene | 90.16% | 10 days | Cytochrome P450, Ligninolytic enzymes (Laccase) | tandfonline.comresearchgate.net |

| Aspergillus terricola | Benz(a)anthracene | 94.80% | 10 days | Cytochrome P450, Ligninolytic enzymes (Laccase) | tandfonline.comresearchgate.net |

| Penicillium janthinellum & Stenotrophomonas maltophilia (Co-culture) | Dibenz(a,h)anthracene | Significant degradation | Not specified | Co-metabolism | nih.gov |

| Mycobacterium sp. | General PAHs | Mineralization | Not specified | Dioxygenase (nidA, nidB) | researchgate.netnih.gov |

| Irpex lacteus | Alkylphenols (related pollutants) | ~100% | 1 hour | Manganese Peroxidase (MnP) | nih.gov |

Synergistic Interactions within Microbial Consortia

There is no specific information available in the searched literature regarding the synergistic interactions of microbial consortia in the degradation of 3-methyl-dibenz(a,h)anthracene. Research on other PAHs suggests that microbial consortia are generally more effective than single strains due to complementary metabolic pathways, but these findings cannot be directly attributed to this specific compound.

Engineered Bioremediation Applications

Bioaugmentation and Biosurfactant Enhancement

Specific studies on the use of bioaugmentation or biosurfactants to enhance the remediation of 3-methyl-dibenz(a,h)anthracene are not present in the available literature. While these techniques have shown promise for other high-molecular-weight PAHs, their efficacy for this particular compound remains uninvestigated.

Phytoremediation Potential and Mechanisms

There is no available research detailing the phytoremediation potential or the specific mechanisms involved in the uptake, translocation, and degradation of 3-methyl-dibenz(a,h)anthracene by plants.

Optimization of Bioremediation Efficacy in Contaminated Media

Data on the optimization of environmental parameters (e.g., pH, temperature, nutrient levels) to enhance the bioremediation of 3-methyl-dibenz(a,h)anthracene in soil, sediment, or water is not available.

Molecular Metabolism and Intracellular Interactions of Dibenz A,h Anthracene, 3 Methyl

Xenobiotic Biotransformation Cascades

The biotransformation of 3-methyl-DBA is anticipated to follow the general pattern established for many PAHs, involving a series of enzymatic reactions designed to increase water solubility and facilitate excretion. This process, however, can also lead to the formation of highly reactive intermediates capable of interacting with cellular macromolecules.

The initial and rate-limiting step in the metabolism of many PAHs is their oxidation by the cytochrome P450 (CYP) superfamily of enzymes. For the parent compound DBA, metabolism by hepatic microsomes, particularly those induced by agents like Aroclor 1254, results in the formation of several trans-dihydrodiols, including the trans-1,2-, trans-3,4-, and trans-5,6-dihydrodiols nih.gov. The trans-3,4-dihydrodiol is a principal and highly tumorigenic metabolite of DBA epa.gov.

It is expected that 3-methyl-DBA is also a substrate for CYP enzymes, likely isoforms such as CYP1A1 and CYP1B1, which are known to metabolize PAHs. The presence of the methyl group at the 3-position could influence the regioselectivity of CYP-mediated oxidation. Depending on steric hindrance and electronic effects, the methyl group might direct oxidation towards or away from the adjacent 1,2- and 4-positions. However, based on the metabolism of the parent compound, the formation of a 3-methyl-DBA-trans-1,2-dihydrodiol and other dihydrodiol isomers is a probable outcome. The stereochemistry of these metabolites is also of significant importance, as different enantiomers can possess vastly different biological activities nih.gov. For DBA, the trans-dihydrodiols are highly enriched in their R,R enantiomers nih.gov.

Following the formation of dihydrodiols, these intermediates can undergo a second round of oxidation by CYP enzymes to generate highly reactive diol-epoxides. This is a critical activation step for many carcinogenic PAHs. In the case of DBA, the trans-3,4-dihydrodiol is further metabolized to a bay-region 3,4-diol-1,2-epoxide, which is considered an ultimate carcinogenic metabolite epa.govresearchgate.net. There is also evidence for the formation of a bis-diol-epoxide in the metabolic activation of DBA in mouse skin nih.gov.

For 3-methyl-DBA, the corresponding dihydrodiol metabolites are expected to be substrates for further epoxidation. The formation of a 3-methyl-DBA-diol-epoxide is a highly probable event. The position of the methyl group could influence the stability and reactivity of the resulting epoxide. The diol-epoxides exist as diastereomers, syn- and anti-, which differ in the relative stereochemistry of the epoxide oxygen and the benzylic hydroxyl group. These isomers often exhibit different carcinogenic potencies.

In parallel to the metabolic activation pathways, PAHs and their metabolites can undergo detoxification through conjugation reactions. These phase II reactions, catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), involve the addition of polar moieties like glucuronic acid or sulfate to hydroxylated metabolites. This process increases their water solubility and facilitates their excretion from the body. Phenols and trans-dihydrodiols of PAHs can be detoxified through conjugation with sulfate, glucuronic acid, glucose, or xylose oup.com. For instance, the metabolism of benz[a]anthracene and dibenz[a,h]anthracene (B1670416) by rat-liver homogenates can yield glutathione conjugates researchgate.net. It is therefore plausible that the hydroxylated metabolites of 3-methyl-DBA, including its phenols and dihydrodiols, are substrates for these conjugation enzymes, leading to their detoxification and elimination.

Macromolecular Adduct Formation

The carcinogenic potential of many PAHs is directly linked to the ability of their reactive metabolites to form covalent bonds with cellular macromolecules, particularly DNA and proteins.

The electrophilic diol-epoxides of PAHs can react with nucleophilic sites on DNA bases, forming stable covalent adducts. For the parent compound DBA, its diol-epoxides are known to form adducts with DNA. Specifically, the DBA-3,4-diol-1,2-oxide has been shown to interact with 2'-deoxyguanosine nih.gov. The major bay region adduct has been identified as a deoxyguanosine adduct of (anti)-3S,4R-dihydroxy-1R,2S-epoxy-1,2,3,4-tetrahydrodibenz[a,h]anthracene nih.gov. Both deoxyguanosine and deoxyadenosine adducts are formed.

It is highly probable that the reactive metabolites of 3-methyl-DBA, particularly its diol-epoxides, also form DNA adducts. The presence and position of the methyl group could influence the structure and conformation of these adducts. The elucidation of the precise structure of these adducts would require sophisticated analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy. The formation of such adducts, if not properly repaired by the cellular DNA repair machinery, can lead to mutations during DNA replication, a key event in chemical carcinogenesis.

| Metabolite | Interacting Macromolecule | Resulting Adduct |

| 3-methyl-DBA-diol-epoxide | DNA (Deoxyguanosine) | 3-methyl-DBA-dG adduct |

| 3-methyl-DBA-diol-epoxide | DNA (Deoxyadenosine) | 3-methyl-DBA-dA adduct |

This table presents putative adducts based on the known reactivity of the parent compound's metabolites.

Research on Biophysical Interactions of 3-Methyl-dibenz(a,h)anthracene with Cellular Membranes Remains Limited

Molecular dynamics simulations have been employed to investigate how polycyclic aromatic hydrocarbons (PAHs) like DB(a,h)A interact with lipid bilayers, which are the fundamental components of cellular membranes. These studies provide insights into the localization and effects of these compounds within the membrane. For instance, research on DB(a,h)A has shown that the parent compound preferentially locates in the hydrophobic hydrocarbon chain region of the phospholipid bilayer. In contrast, its more polar metabolites, such as the diol-epoxide, tend to reside closer to the polar headgroups at the water-lipid interface.

These differential localizations have implications for the biophysical properties of the membrane. The presence of DB(a,h)A within the hydrocarbon core can affect the ordering and fluidity of the lipid chains. An increase in the concentration of such molecules has been observed to lead to greater ordering and reduced freedom of motion of the hydrocarbon tails, thereby decreasing membrane fluidity.

However, the influence of a methyl group at the 3-position of the dibenz(a,h)anthracene structure on these interactions has not been specifically detailed. The addition of a methyl group can alter the molecule's hydrophobicity, planarity, and electronic distribution, which would, in turn, affect its partitioning into and behavior within the complex environment of a cellular membrane. Without dedicated research on 3-methyl-dibenz(a,h)anthracene, any discussion of its specific biophysical interactions would be speculative.

Genotoxic and Carcinogenic Potency Assessment of Dibenz A,h Anthracene, 3 Methyl in Experimental Systems

In Vitro Genotoxicity Studies in Non-Human Cell Lines

Comprehensive data on the in vitro genotoxicity of 3-methyl-dibenz(a,h)anthracene is limited. Much of the available information is extrapolated from studies on its parent compound, dibenz(a,h)anthracene (DBA).

Mutagenic Potential in Prokaryotic and Eukaryotic Systems

Induction of DNA Damage (e.g., strand breaks, oxidative lesions)

Direct studies detailing the induction of specific types of DNA damage, such as strand breaks or oxidative lesions by 3-methyl-dibenz(a,h)anthracene, are not extensively documented. The genotoxicity of PAHs is generally attributed to their metabolic activation to reactive intermediates, such as diol epoxides, which can form covalent adducts with DNA. This process can lead to various forms of DNA damage. For the parent compound, dibenz(a,h)anthracene, it is understood that its metabolites can bind to DNA, initiating the process of carcinogenesis.

Cellular Transformation Assays

There is a lack of specific data concerning the ability of 3-methyl-dibenz(a,h)anthracene to induce cellular transformation in vitro. However, the parent compound, dibenz(a,h)anthracene, is known to cause neoplastic transformation in cultured mammalian cells. These assays are crucial in assessing the carcinogenic potential of a chemical by observing its ability to induce phenotypic changes in cells that are characteristic of a tumorigenic state.

In Vivo Animal Carcinogenicity Models

Studies on the in vivo carcinogenicity of 3-methyl-dibenz(a,h)anthracene have provided evidence of its tumorigenic potential, particularly in rodent models.

Multispecies Tumorigenicity Inductions (e.g., rodents, avian, amphibian models)

Research has demonstrated the carcinogenic activity of 3-methyl-dibenz(a,h)anthracene in mice. epa.govepa.gov In one study, this compound was among a series of PAHs tested for their ability to induce tumors. epa.govepa.gov The parent compound, dibenz(a,h)anthracene, has a broader documented range of species in which it induces tumors, including rats, guinea pigs, and has been tested in avian and amphibian models. epa.gov However, specific tumorigenicity data for 3-methyl-dibenz(a,h)anthracene in avian and amphibian species were not found in the reviewed literature.

Organ-Specific Carcinogenesis and Tumor Spectrum Analysis

In studies involving mice, 3-methyl-dibenz(a,h)anthracene has been shown to be carcinogenic. epa.govepa.gov The data from a study on a range of carcinogenic compounds indicated the tumorigenic effect of 3-methyl-dibenz(a,h)anthracene in mice, with a specific percentage of tumor incidence reported. epa.govepa.gov The parent compound, dibenz(a,h)anthracene, is known to induce tumors in various organs, including the lymphoid tissue, ovaries, and pancreas in rodents. epa.gov It can also lead to widespread and severe tissue damage, particularly in rapidly proliferating tissues. epa.gov

| Compound | Species | Number of Animals Alive at First Tumor | Number of Tumors | Percentage of Tumors |

| 3-Methyl-dibenz(a,h)anthracene | Mouse | 28 | 11 | 39.3% |

Data extracted from a comparative study on the carcinogenicity of various polycyclic aromatic hydrocarbons. The specific experimental conditions and tumor types were not detailed in the provided source. epa.govepa.gov

Factors Influencing Tumor Latency and Incidence

The time to tumor onset (latency) and the number of individuals developing tumors (incidence) following exposure to a carcinogen are influenced by a variety of factors. In experimental systems, these include the animal species and strain, genetic susceptibility, and the specific characteristics of the chemical agent.

Studies on the parent compound, dibenz[a,h]anthracene (B1670416), have demonstrated significant strain-dependent differences in tumor susceptibility in mice. For instance, following subcutaneous injection of dibenz[a,h]anthracene, C3H/HeJ and C57BL/6J mouse strains were found to be highly susceptible, with tumor incidences of 80% and 53%, respectively. nih.gov In contrast, AKR/J and DBA/2J strains were markedly less sensitive. nih.gov This variability in tumor incidence is linked to differences in the metabolic activation of the carcinogen. Susceptible strains exhibit a higher rate of metabolism and produce a greater percentage of the proximate carcinogen, the 3,4-diol of dibenz[a,h]anthracene. nih.gov

While direct studies on 3-methyl-dibenz(a,h)anthracene are limited, research on other methylated PAHs, such as 3-methylcholanthrene (B14862), provides insights. In studies with 3-methylcholanthrene, Sprague-Dawley rats showed a higher incidence and shorter latency period for mammary carcinomas compared to Wistar rats. nih.gov This suggests that genetic factors within different rat strains also play a crucial role in determining the carcinogenic outcome of methylated PAHs.

Table 1: Strain-Dependent Tumor Incidence in Mice Exposed to Dibenz[a,h]anthracene

| Mouse Strain | Tumor Incidence (%) |

| C3H/HeJ | 80 |

| C57BL/6J | 53 |

| AKR/J | <2 |

| DBA/2J | <2 |

Data sourced from a study on dibenz[a,h]anthracene-induced subcutaneous tumors in mice. nih.gov

Route of Exposure and Carcinogenic Efficacy

The route of administration is a critical determinant of the carcinogenic efficacy of a chemical. Dibenz[a,h]anthracene has been shown to be carcinogenic in animal models through various routes of exposure, including oral, dermal, and subcutaneous injection. epa.gov

Oral administration of dibenz[a,h]anthracene to mice has been shown to induce forestomach papillomas, as well as lung and mammary gland carcinomas. epa.gov Dermal application on mouse skin has resulted in the development of skin tumors. epa.gov Subcutaneous injections have led to the formation of sarcomas at the site of injection in multiple species. springfieldmo.gov

Structure-Activity Relationships Governing Biological Effects

Influence of Methyl Substitution on Carcinogenic Potency and Metabolism

The introduction of a methyl group to the aromatic ring system of a PAH can significantly alter its carcinogenic activity. nih.gov The position of this substitution is critical. For instance, methylation of benz[a]anthracene derivatives can lead to major changes in their biological activities, including tumor induction. nih.gov

The metabolism of dibenz[a,h]anthracene by liver microsomes from rats treated with 3-methylcholanthrene leads to the formation of several polar metabolites, including the 3,4:10,11-bis-diol. nih.gov The formation of such diol derivatives is a key step in the metabolic activation of PAHs to their ultimate carcinogenic forms. researchgate.net The presence of a methyl group, as in 3-methyl-dibenz(a,h)anthracene, is expected to influence the rate and regioselectivity of this metabolic process. The methyl group can either enhance or hinder the enzymatic reactions that lead to the formation of reactive diol-epoxides, thereby modulating the carcinogenic potency. While the carcinogenicity of 3-methyl-dibenz[a,h]anthracene has been acknowledged, detailed metabolic studies specifically elucidating the precise influence of the 3-methyl group on the metabolic profile of dibenz(a,h)anthracene are not extensively documented in the reviewed literature. oup.com

Bay-Region Hypothesis and Reactivity Predictions

The "bay-region" theory is a cornerstone in understanding the carcinogenicity of PAHs. researchgate.net This theory posits that the ultimate carcinogenic metabolites of many PAHs are diol-epoxides in which the epoxide ring forms part of a sterically hindered "bay" in the hydrocarbon structure. researchgate.net These bay-region diol-epoxides are highly reactive and can readily form covalent adducts with cellular macromolecules like DNA, initiating the process of carcinogenesis.

For benz[a]anthracene, the bay region is located between the 1 and 12 positions. The exceptionally high carcinogenicity of the trans-3,4-dihydroxy-3,4-dihydrobenz[a]anthracene is consistent with its metabolism to a bay-region 3,4-diol-1,2-epoxide. nih.gov Similarly, for dibenz[a,h]anthracene, the formation of a diol-epoxide at the 3,4-diol and 1,2-epoxide positions is considered the primary pathway to its ultimate carcinogenic metabolite. researchgate.net The presence of a methyl group in the 3-position of dibenz(a,h)anthracene would likely influence the electronic properties and steric hindrance around the bay region, thereby affecting the stability and reactivity of the corresponding diol-epoxide. It is hypothesized that this substitution could enhance the reactivity of the bay-region carbocation, potentially leading to increased carcinogenic activity.

Computational Approaches to Predicting Genotoxicity and Carcinogenicity

In recent years, computational models have emerged as valuable tools for predicting the toxicological properties of chemicals, including their genotoxicity and carcinogenicity. researchgate.net These in silico methods, such as Quantitative Structure-Activity Relationship (QSAR) models, utilize the molecular structure of a compound to predict its biological activity. nih.gov

Various QSAR models have been developed for predicting the carcinogenicity of non-congeneric chemicals, with reported accuracies in the range of 60-70% for external validation sets. nih.govresearchgate.net These models often employ a range of molecular descriptors that encode topological, geometric, and electronic features of the molecules. researchgate.net For PAHs specifically, classification models have been developed to predict genotoxicity based on calculated molecular descriptors, achieving high sensitivity and specificity. researchgate.net

Two main types of computational methodologies are often used in concert: expert rule-based systems and statistical-based systems. toxicology.org Expert systems rely on established structure-activity rules, while statistical models are built from large datasets of chemicals with known activities. While specific QSAR models exclusively for 3-methyl-dibenz(a,h)anthracene are not detailed in the available literature, general and PAH-specific models can be applied to predict its potential genotoxicity and carcinogenicity. These computational tools can aid in prioritizing chemicals for further experimental testing and in understanding the structural features that drive their toxicity.

Ecotoxicological Profiling of Dibenz A,h Anthracene, 3 Methyl

Aquatic Ecotoxicity Assessments

Polycyclic aromatic hydrocarbons (PAHs), a class of compounds that includes dibenz(a,h)anthracene and its methylated derivatives, are recognized for their potential to cause adverse developmental effects in aquatic life. epa.gov While direct studies on 3-methyl-dibenz(a,h)anthracene are limited, research on related PAHs provides significant insight into its likely developmental toxicity.

The toxicity of PAHs is linked to their molecular weight and structure. Higher molecular weight PAHs, which include the five-ring structure of dibenz(a,h)anthracene, are known to be carcinogenic, mutagenic, and teratogenic to a variety of organisms, including fish. epa.gov The mechanism of toxicity often involves the activation of the aryl hydrocarbon receptor (AhR) signaling pathway, which can be strongly induced in fish embryos exposed to PAH-containing extracts. csic.es This activation can lead to a cascade of downstream effects, ultimately resulting in developmental abnormalities.

Table 1: Common Developmental Abnormalities Observed in Fish Embryos Exposed to PAHs

| Endpoint | Description of Abnormality |

| Lethality | Embryonic death |

| Morphological Malformations | - Head deformities- Heart malformations (e.g., pericardial edema)- Tail defects (e.g., bent or shortened tail)- Deformed body shape (e.g., spinal curvature) |

| Edema | Fluid accumulation, particularly in the pericardial and yolk sac regions |

This table synthesizes common findings from developmental toxicity studies of PAHs in fish embryos. nih.govcsic.es

Bioaccumulation is the process where an organism absorbs a contaminant, like 3-methyl-dibenz(a,h)anthracene, faster than it can excrete it, leading to its concentration in tissues. epa.gov This is particularly relevant for lipophilic compounds such as PAHs, which tend to accumulate in the fatty tissues of organisms. epa.gov Biomagnification is the subsequent increase in the concentration of a substance as it moves up through the food web. epa.govresearchgate.net

PAHs, including dibenz(a,h)anthracene, have the potential to bioaccumulate in aquatic organisms. rivm.nl The degree of bioaccumulation can be influenced by the organism's ability to metabolize and excrete the compound. rivm.nl For instance, some aquatic species are capable of metabolizing certain PAHs, which can lead to lower bioaccumulation factors (BCFs). rivm.nl The BCF is a measure of a chemical's tendency to concentrate in an organism from the surrounding water.

While some PAHs are known to bioaccumulate, the extent to which they biomagnify is a more complex issue. dtic.mil Trophic Magnification Factors (TMFs) are used to quantify whether a contaminant's concentration increases with trophic level. A TMF greater than 1 indicates biomagnification. nih.govresearchgate.net Studies on various contaminants have shown that factors such as the specific chemical, the structure of the food web, and the metabolic capabilities of the organisms all play a role in determining the TMF. researchgate.netnih.govresearchgate.net For some persistent organic pollutants, biomagnification is a significant concern, leading to high concentrations in top predators. epa.gov

Table 2: Key Concepts in Bioaccumulation and Biomagnification

| Term | Definition | Relevance to 3-methyl-dibenz(a,h)anthracene |

| Bioaccumulation | The accumulation of a substance in an organism at a rate faster than it can be lost. epa.gov | As a lipophilic PAH, it is expected to accumulate in the fatty tissues of aquatic organisms. epa.gov |

| Bioconcentration Factor (BCF) | A measure of the accumulation of a chemical in an organism from water. rivm.nl | BCF values for related PAHs vary among species, influenced by metabolic capacity. rivm.nl |

| Biomagnification | The increasing concentration of a substance in organisms at successively higher levels in a food chain. epa.govresearchgate.net | The potential for biomagnification exists, though it is dependent on various ecosystem and compound-specific factors. dtic.mil |

| Trophic Magnification Factor (TMF) | The slope of the regression between log-transformed contaminant concentration and trophic position. A TMF > 1 indicates biomagnification. nih.govresearchgate.net | A TMF for 3-methyl-dibenz(a,h)anthracene would need to be determined through specific food web studies. |

Dibenz(a,h)anthracene, a high molecular weight PAH, is classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC), based on sufficient evidence of carcinogenicity in animals. nih.govresearchgate.net This highlights its potential for significant health impacts on aquatic vertebrates as well. The toxicity of PAHs extends beyond carcinogenicity, encompassing a range of adverse effects.

In fish, exposure to PAHs like benzo(a)pyrene, which is structurally related to dibenz(a,h)anthracene, has been shown to induce a variety of toxic effects. These include immunotoxicity, cardiotoxicity, and reproductive toxicity. researchgate.net PAHs can act as endocrine disruptors, interfering with the normal function of hormones. researchgate.net For example, hydroxylated metabolites of some PAHs can bind to estrogen receptors, potentially leading to estrogenic or anti-estrogenic activities that can disrupt reproductive processes in fish. researchgate.net

Advanced Analytical Methodologies for Dibenz A,h Anthracene, 3 Methyl Characterization

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating 3-methyl-dibenz(a,h)anthracene from intricate mixtures, a prerequisite for its accurate measurement. The choice of technique depends on the sample matrix, required sensitivity, and the specific analytical goal.

Gas chromatography (GC) is a well-established and powerful technique for the analysis of volatile and semi-volatile compounds like PAHs and their methylated derivatives. diva-portal.org When coupled with a mass spectrometer (MS), GC-MS is often the preferred method for the non-routine analysis of a large number of PAH parameters due to its high sensitivity, selectivity, and resolving power. epa.gov

The separation in GC is achieved using a capillary column, with specialized columns like the Rtx-35 or Select PAH columns being effective for resolving a wide range of PAHs, including those with high boiling points. diva-portal.orgshimadzu.com The separation of isomeric PAHs, which have identical masses and similar ion fragmentation patterns, is particularly challenging and relies heavily on the resolving power of the GC column. diva-portal.org For instance, a 30m x 0.25 mm Select PAH column has been successfully used for the separation of various PAHs and their alkylated forms. diva-portal.org To prevent the deposition of high-boiling-point PAHs like 3-methyl-dibenz(a,h)anthracene, instrument temperatures for the inlet and transfer line are maintained at high temperatures, typically around 320 °C. hpst.cz

While the Flame Ionization Detector (FID) offers general sensitivity for hydrocarbons, the Mass Spectrometer (MS) provides superior selectivity and structural information, making it indispensable for confirming the identity of specific isomers like 3-methyl-dibenz(a,h)anthracene in complex samples. epa.gov

Table 1: GC Parameters for PAH Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Instrument | Agilent 7890A GC or similar | Provides the platform for chromatographic separation. |

| Column | Agilent Select PAH (30m x 0.25mm, 0.15µm) or Rtx-35 | Separates individual PAH compounds based on boiling point and polarity. diva-portal.orgshimadzu.com |

| Injection Mode | Pulsed Splitless | Maximizes the transfer of high-boiling PAHs onto the column. hpst.cz |

| Inlet Temperature | 320 °C | Prevents condensation of less volatile analytes. hpst.cz |

| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |

| Oven Program | Temperature gradient (e.g., 90°C to 320°C) | Optimizes separation of a wide range of PAHs with varying volatilities. shimadzu.com |

| Detector | Mass Spectrometer (MS) | Provides mass-to-charge ratio data for identification and quantification. diva-portal.org |

High-Performance Liquid Chromatography (HPLC) is a complementary technique to GC, particularly suitable for less volatile or thermally unstable PAHs. Reversed-phase HPLC is the most common mode used for PAH analysis, as specified in EPA Methods 610 and 550. separationmethods.com The primary challenge in HPLC analysis of PAHs lies in their structural similarity, making the complete resolution of all isomers difficult. separationmethods.com

Specialized columns, such as those with phenyl-based stationary phases or proprietary C18 modifications (e.g., SMT-PAH1, Zorbax Eclipse PAH), have been designed to enhance shape recognition and improve the separation of isomeric PAHs. separationmethods.comnih.gov The separation is typically achieved using a gradient elution with a mobile phase consisting of water and organic solvents like acetonitrile (B52724) and/or methanol. nih.govdiva-portal.org

For detection, Diode Array Detectors (DAD) provide UV-visible spectra, which aid in compound identification, while Fluorescence Detectors (FLD) offer exceptional sensitivity and selectivity for many PAHs, as these compounds are naturally fluorescent. nih.gov By programming the detector to switch excitation and emission wavelengths during the analysis, the selectivity for specific PAHs can be maximized. HPLC coupled with fluorescence detection can achieve detection limits in the picogram range. epa.gov

Thin-Layer Chromatography (TLC) is a form of planar chromatography that serves as a rapid and cost-effective method, often used for sample cleanup or screening purposes. epa.gov It can be employed for the preliminary separation of PAHs from complex sample extracts, such as those from airborne particulates or water. epa.govepa.gov After separation on the TLC plate, the compounds of interest can be quantified using spectrofluorometry or UV-spectrophotometry directly on the plate or after elution. epa.gov For instance, TLC has been used to concentrate PAHs from drinking water by eluting them from polyurethane foams, followed by analysis. epa.gov While not as powerful as GC or HPLC for resolving complex isomer groups, TLC is a valuable tool in the analytical workflow, especially for sample pre-treatment and initial assessment. epa.gov

Mass Spectrometric Identification and Quantification

Mass spectrometry (MS) is the definitive tool for the identification and quantification of 3-methyl-dibenz(a,h)anthracene, providing molecular weight information and structural data through fragmentation patterns.

The coupling of chromatographic systems with mass spectrometry (GC-MS and HPLC-MS) provides the robust analytical power needed to detect trace levels of 3-methyl-dibenz(a,h)anthracene in diverse and complex matrices.

GC-MS is widely applied to environmental samples like soil, air, and water, as well as biological tissues. diva-portal.orgnih.govresearchgate.net In this technique, after the GC column separates the components, they enter the MS source, where they are ionized, typically by electron ionization (EI). The resulting mass spectrum, a unique fingerprint of the molecule, is used for identification. For quantification, selected ion monitoring (SIM) mode is often used, where the instrument is set to detect only specific ions characteristic of the target analyte, thereby increasing sensitivity and reducing matrix interference. diva-portal.orgs4science.at This approach has been used to analyze methylated PAHs in contaminated soil and various meat samples. diva-portal.orgs4science.at

HPLC-MS , while historically less common for PAHs than GC-MS due to ionization challenges, has become more prevalent with the development of effective interfaces like Atmospheric Pressure Photoionization (APPI) and Electrospray Ionization (ESI). It is particularly useful for analyzing PAH metabolites in biological fluids.

Table 2: Application of GC-MS in Different Matrices

| Matrix | Sample Preparation | Key Findings | Reference |

|---|---|---|---|

| Contaminated Soil | Solvent extraction | GC-MS method developed to separate and calibrate PAHs and alkylated PAHs to determine contamination source. diva-portal.org | diva-portal.org |

| Meat (Ham, etc.) | Gel Permeation Chromatography (GPC) cleanup | Effective for analyzing 15+1 EU priority PAHs at low levels. s4science.at | s4science.at |

| Road-Tunnel Wash Water | Solid Phase Extraction (SPE), Accelerated Solvent Extraction (ASE) | GC-MS demonstrated lower detection limits than HPLC for most PAHs. nih.gov | nih.gov |

| Water | Dispersive liquid-liquid microextraction (DLLME) | A rapid and green method for extracting parent and methylated PAHs. researchgate.net | researchgate.net |

For unambiguous identification, especially when dealing with co-eluting isomers, more advanced MS techniques are required.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of an ion. This capability, mentioned as early as in analyses of air pollutants, can help differentiate between compounds that may have the same nominal mass but different chemical formulas. epa.gov A technique like GC coupled with an Atmospheric Pressure Laser Ionization (APLI) source and a Time-of-Flight (TOF) mass spectrometer offers comprehensive screening of PAHs and similar compounds with high mass accuracy. nsf.gov

Tandem Mass Spectrometry (MS/MS) adds another dimension of selectivity. In this technique, a specific parent ion (e.g., the molecular ion of 3-methyl-dibenz(a,h)anthracene) is selected, fragmented, and the resulting product ions are analyzed. This process, known as Multiple Reaction Monitoring (MRM) when used for quantification, is highly specific and significantly reduces chemical noise, leading to very low detection limits. This is crucial for distinguishing between different methyl-dibenz(a,h)anthracene isomers, which may have subtle differences in their fragmentation patterns. nsf.gov

Isomer Differentiation and Structural Confirmation Strategies

The unambiguous identification of 3-methyl-dibenz(a,h)anthracene is complicated by the existence of a large number of other methyl-dibenz(a,h)anthracene isomers. Differentiating these structurally similar compounds requires high-resolution analytical techniques.

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary separation techniques employed. In HPLC, specialized columns, such as those with C18 stationary phases, are used to separate PAH isomers based on their hydrophobicity and shape. Gradient elution, where the mobile phase composition is changed over time, is often necessary to achieve adequate separation of complex mixtures. For instance, a mobile phase starting with a higher water content and gradually increasing the proportion of an organic solvent like acetonitrile can effectively separate a wide range of PAHs. thermofisher.com

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for both separation and identification. The use of high-resolution capillary columns, such as those with a 5% diphenyl/95% dimethylpolysiloxane stationary phase, allows for the separation of many PAH isomers based on their boiling points and interactions with the stationary phase. researchgate.net

Structural confirmation is typically achieved using mass spectrometry. In GC-MS, the fragmentation pattern of the molecule upon electron ionization provides a "fingerprint" that can be compared to spectral libraries for identification. researchgate.netnist.gov For further confirmation, especially when dealing with novel or unexpected isomers, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information. acs.org Additionally, comparing the retention times and fluorescence excitation and emission spectra of a sample component with those of a certified reference standard provides strong evidence for its identity. nih.gov

Key Strategies for Isomer Differentiation and Structural Confirmation:

| Strategy | Description |

| High-Resolution Gas Chromatography (HRGC) | Utilizes long capillary columns with specialized stationary phases to separate isomers based on subtle differences in their boiling points and polarity. |

| High-Performance Liquid Chromatography (HPLC) | Employs columns with specific stationary phases (e.g., C18) and gradient elution to separate isomers based on their hydrophobicity and molecular shape. thermofisher.com |

| Mass Spectrometry (MS) | Provides molecular weight information and characteristic fragmentation patterns that serve as a "fingerprint" for identification. researchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Offers detailed structural information for definitive confirmation, particularly for novel isomers. acs.org |

| Co-elution with Certified Standards | Involves analyzing a known standard of 3-methyl-dibenz(a,h)anthracene alongside the sample to confirm retention time matching. nih.gov |

| Fluorescence Spectroscopy | Compares the excitation and emission spectra of the analyte with that of a known standard for further confirmation. nih.gov |

Sample Preparation and Matrix Effects Mitigation

The accurate analysis of 3-methyl-dibenz(a,h)anthracene is highly dependent on the effectiveness of the sample preparation process. This crucial step aims to isolate the target analyte from the complex sample matrix and remove interfering compounds that could compromise the analytical results.

The choice of extraction technique is dictated by the nature of the sample matrix. A variety of methods are available, each with its own advantages and limitations.

Soxhlet Extraction: A classic and robust method, particularly for solid samples like soil and sediment. It involves continuous extraction with a suitable solvent (e.g., dichloromethane, cyclohexane) over an extended period. cdc.gov

Ultrasonic Extraction (Sonication): Uses high-frequency sound waves to disrupt the sample matrix and enhance the extraction of PAHs into a solvent. researchgate.netnih.gov Careful control of sonication time and power is necessary to avoid degradation of the target compounds. nih.gov

Accelerated Solvent Extraction (ASE): A more modern and efficient technique that employs elevated temperatures and pressures to reduce extraction times and solvent consumption. thermofisher.comnih.gov ASE can offer higher recovery rates for PAHs compared to traditional methods. nih.gov

Solid-Phase Extraction (SPE): Can be used for both extraction and cleanup. For extraction, a solid sorbent is used to retain the PAHs from a liquid sample, which are then eluted with a small volume of solvent. nih.gov

Solid-Phase Microextraction (SPME): A solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to the sample. The analytes adsorb to the fiber and are then thermally desorbed into the injector of a gas chromatograph. nih.gov This method is particularly useful for volatile PAHs. nih.gov

Thermal Desorption: A solvent-less method where the sample is heated, and the volatilized PAHs are directly transferred to the GC for analysis. This minimizes sample handling and potential contamination. nih.gov

Comparison of Extraction Techniques:

| Technique | Principle | Advantages | Disadvantages |

| Soxhlet Extraction | Continuous solvent extraction | Robust, well-established | Time-consuming, large solvent volume |

| Ultrasonic Extraction | Sonication to enhance extraction | Faster than Soxhlet | Potential for analyte degradation nih.gov |

| Accelerated Solvent Extraction (ASE) | Elevated temperature and pressure | Fast, low solvent use, high recovery thermofisher.comnih.gov | Requires specialized equipment |

| Solid-Phase Extraction (SPE) | Analyte partitioning to a solid sorbent | Selective, can combine extraction and cleanup | Potential for column clogging nih.gov |

| Solid-Phase Microextraction (SPME) | Adsorption to a coated fiber | Solvent-free, simple | Best for volatile compounds nih.gov |

| Thermal Desorption | Heating to volatilize analytes | Solvent-free, high sensitivity | Small sample size, potential for thermal decomposition nih.gov |

Following extraction, the sample extract often contains a complex mixture of co-extracted substances that can interfere with the analysis. Therefore, a purification or "clean-up" step is essential.

Column chromatography is a widely used clean-up technique. The extract is passed through a column packed with an adsorbent material like silica (B1680970) gel, alumina, or Florisil. cdc.govepa.gov The polarity of the solvent system is carefully chosen to separate the PAHs from more polar or less polar interfering compounds. researchgate.net For example, a silica gel column can be pre-eluted with a non-polar solvent like pentane (B18724) before the sample is loaded and the PAHs are eluted with a slightly more polar solvent or solvent mixture. epa.gov

Size-exclusion chromatography (SEC) is another effective clean-up method, particularly for complex matrices like plant tissues. SEC separates molecules based on their size, allowing the smaller PAH molecules to be separated from larger matrix components. nih.gov

Analytical Quality Assurance and Control

To ensure the reliability and accuracy of analytical data, a robust quality assurance and quality control (QA/QC) program is indispensable. This involves the use of internal standards and thorough method validation.

Internal standards are compounds that are chemically similar to the analyte of interest but are not naturally present in the sample. They are added to the sample at a known concentration before the extraction and clean-up steps. The use of isotopically labeled internal standards, such as deuterated analogues of PAHs, is the preferred method for quantifying trace levels of these compounds. nih.govresearchgate.netmdpi.com

Deuterated standards, like chrysene-d12 (B124349) or benzo[a]pyrene-d12, behave almost identically to their non-deuterated counterparts throughout the entire analytical procedure, including extraction, clean-up, and chromatographic separation. nih.govnih.gov By measuring the ratio of the analyte signal to the internal standard signal, any losses of the analyte during sample preparation can be corrected for, leading to more accurate and precise quantification. nih.gov

Method validation is the process of demonstrating that an analytical method is suitable for its intended purpose. epa.govepa.gov This involves evaluating several key performance characteristics:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a given range. This is typically assessed by analyzing a series of calibration standards and evaluating the correlation coefficient (r²) of the resulting calibration curve, which should ideally be greater than 0.99. nih.govnih.gov

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected by the method. It is often calculated as the concentration that produces a signal-to-noise ratio of 3. nih.gov

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be accurately and precisely quantified. It is often determined as the concentration that gives a signal-to-noise ratio of 10. nih.gov

Accuracy: The closeness of the measured value to the true value. It is often assessed by analyzing certified reference materials or by performing recovery studies on spiked samples. Recoveries are typically expected to be within a certain range, for example, 70-120%.

Precision: The degree of agreement among a series of individual measurements. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV) of replicate measurements. For trace analysis, RSDs are often required to be below 15-20%. nih.gov

Typical Method Performance Characteristics for PAH Analysis:

| Parameter | Typical Value/Range | Reference |

| Linearity (r²) | > 0.99 | nih.govnih.gov |

| Limit of Detection (LOD) | 0.03 - 0.1 ng/mL | nih.gov |

| Limit of Quantification (LOQ) | 0.09 - 0.44 µg/kg | nih.gov |

| Accuracy (Recovery) | 71% - 90% | nih.gov |

| Precision (RSD) | 4% - 11% | nih.gov |

Emerging Research Frontiers and Unaddressed Questions for Dibenz A,h Anthracene, 3 Methyl

Discovery of Novel Biotransformation Pathways and Metabolites

The metabolism of the parent compound, dibenz(a,h)anthracene (DBA), has been shown to proceed through the formation of trans-dihydrodiols by the action of cytochrome P-450 enzymes. nih.gov Specifically, rat liver homogenates have been found to hydroxylate DBA at the 3,4-, 5,6-, or 8,9-bonds, leading to the formation of various phenols and dihydrodihydroxy compounds. nih.gov The epoxidation of the 3,4-dihydrodiol is thought to produce the ultimate carcinogenic metabolite. researchgate.netresearchgate.net

However, the influence of a methyl group at the 3-position on these biotransformation pathways remains a critical knowledge gap. The presence of the methyl group in 3-methyl-dibenz(a,h)anthracene could sterically hinder or electronically influence the enzymatic activity, potentially leading to the formation of novel metabolites with different toxicological properties. Research on other methylated PAHs, such as 7-methylbenz[a]anthracene, has shown that the position of the methyl group can significantly alter the metabolic profile. nih.gov Therefore, dedicated studies are required to elucidate the specific metabolic fate of 3-methyl-dibenz(a,h)anthracene, identifying the full spectrum of its metabolites and the enzymes responsible for their formation.

Development of Advanced Bioremediation Technologies for Alkylated PAHs

Bioremediation, which utilizes microorganisms and plants to degrade environmental pollutants, is a promising and environmentally friendly approach for cleaning up PAH-contaminated sites. nih.govgoogle.com.ni Several bacterial species, particularly from the genus Pseudomonas, have been identified as capable of degrading various PAHs. nih.gov Furthermore, the combination of plants and their associated rhizospheric microbes, known as rhizoremediation, has shown potential for the cleanup of PAH-polluted soils. nih.gov

While bioremediation strategies for parent PAHs are relatively well-studied, the degradation of alkylated PAHs like 3-methyl-dibenz(a,h)anthracene presents unique challenges. The methyl group can affect the bioavailability and susceptibility of the compound to microbial attack. Research into enhancing the bioremediation of aged PAHs in soil has explored the use of immobilized microbial consortia and other strengthening strategies. mdpi.com Future research should focus on isolating and engineering microbial strains or consortia specifically effective at degrading 3-methyl-dibenz(a,h)anthracene and other alkylated PAHs. Investigating the enzymatic machinery involved in the initial steps of degradation will be crucial for developing more efficient and targeted bioremediation technologies.

Refinement of Ecotoxicological Risk Models incorporating Alkylated PAH Data

Current ecotoxicological risk assessments for PAHs often rely on data from a limited number of parent compounds. nomresearch.cn These models are used to predict the potential adverse effects of contaminants on ecosystems. epa.gov However, the toxicity of PAHs can be significantly influenced by their structure, including the presence and position of alkyl groups. nih.gov

The inclusion of data specific to alkylated PAHs, such as 3-methyl-dibenz(a,h)anthracene, is essential for refining these risk models and improving their predictive accuracy. researchgate.net This requires generating robust ecotoxicological data for individual alkylated PAHs, which can then be used to develop more comprehensive and realistic risk assessment frameworks. numberanalytics.com A key challenge is to understand how the addition of a methyl group alters the compound's interaction with biological receptors, such as the aryl hydrocarbon receptor (AhR), which is known to mediate the toxic effects of many PAHs. nih.govnih.gov

Application of Multi-Omics and Systems Biology Approaches

The advent of multi-omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to unraveling the complex biological responses to chemical exposures. nih.govnih.gov By integrating data from these different molecular levels, systems biology aims to provide a more holistic understanding of the mechanisms of toxicity. e-enm.org

Applying these approaches to study the effects of 3-methyl-dibenz(a,h)anthracene can provide unprecedented insights into its mode of action. mdpi.com For example, metabolomics studies on the parent compound, dibenz[a,h]anthracene (B1670416), have already identified disruptions in key metabolic pathways in rats following exposure. frigidzonemedicine.com.cnresearchgate.net Similar studies on 3-methyl-dibenz(a,h)anthracene could reveal unique metabolic fingerprints and identify novel biomarkers of exposure and effect. Furthermore, multi-omics approaches can help to elucidate the intricate signaling pathways that are perturbed by this compound, ultimately leading to a more comprehensive understanding of its toxic potential. jyu.fi

Comprehensive Environmental Monitoring and Source Apportionment of Alkylated PAHs

Effective management of environmental contaminants relies on accurate monitoring and identification of their sources. nih.gov Various methods, including the use of chemical mass balance receptor models and principal component analysis, have been employed to apportion the sources of PAHs in the environment. nih.govacs.org These studies have identified sources such as vehicle emissions, coal tar-based sealants, and wood combustion. nih.govnih.gov

A significant challenge in the environmental monitoring of PAHs is the differentiation and quantification of individual alkylated isomers. Due to their similar physical and chemical properties, separating and accurately measuring compounds like 3-methyl-dibenz(a,h)anthracene in complex environmental matrices can be difficult. The development of more advanced analytical techniques is crucial for generating reliable data on the occurrence, distribution, and fate of specific alkylated PAHs. This information is essential for accurate source apportionment and for assessing the true environmental burden of these compounds.

Data Table

| Research Area | Key Findings/Unaddressed Questions | Relevant Compounds |

| Biotransformation | Dibenz(a,h)anthracene is metabolized to dihydrodiols and phenols. nih.govnih.gov The metabolic pathway of 3-methyl-dibenz(a,h)anthracene is unknown. | Dibenz(a,h)anthracene, 3-methyl-dibenz(a,h)anthracene |

| Bioremediation | Pseudomonas species can degrade PAHs. nih.gov Rhizoremediation shows promise for PAH cleanup. nih.gov Effective methods for alkylated PAHs are needed. | 3-methyl-dibenz(a,h)anthracene |

| Ecotoxicological Modeling | Current models are based on parent PAHs. nomresearch.cn Data on alkylated PAHs is needed for model refinement. researchgate.net | 3-methyl-dibenz(a,h)anthracene |

| Multi-Omics | Metabolomics has identified metabolic disruptions from dibenz(a,h)anthracene exposure. frigidzonemedicine.com.cnresearchgate.net Multi-omics can reveal the mode of action of 3-methyl-dibenz(a,h)anthracene. | This compounddibenz(a,h)anthracene |

| Environmental Monitoring | Sources of PAHs include traffic and coal tar. nih.gov Accurate quantification of alkylated PAHs is challenging. | 3-methyl-dibenz(a,h)anthracene |

Q & A

What analytical methods are validated for quantifying 3-Methyl-Dibenz(a,h)anthracene in environmental samples, and how do detection limits compare across techniques?

Basic Research Focus

Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are widely used for quantifying 3-Methyl-Dibenz(a,h)anthracene in environmental matrices. GC-MS with a DB-5MS column achieves detection limits of 0.1–0.5 ng/g in sediment samples, while HPLC with fluorescence detection offers higher specificity for hydroxylated metabolites (e.g., 3-hydroxy derivatives) at limits of 0.05–0.2 ng/mL . Method selection depends on matrix complexity: GC-MS is preferred for volatile derivatives, whereas HPLC better resolves polar metabolites.

How does the metabolic activation pathway of 3-Methyl-Dibenz(a,h)anthracene differ from its non-methylated counterpart in carcinogenicity studies?

Advanced Research Focus

The methyl group at position 3 enhances metabolic activation via cytochrome P450 (CYP1A1/1B1), producing dihydrodiol intermediates that form DNA-adducts more efficiently than dibenz(a,h)anthracene. In vitro studies using rat liver microsomes show that 3-methyl substitution increases the formation of anti-dihydrodiol epoxides, which bind preferentially to guanine residues in K-ras oncogenes, driving mutagenesis . Comparative assays with dibenz(a,h)anthracene reveal a 2.3-fold higher adduct formation rate for the methylated derivative in murine fibroblasts .

What protocols ensure stability of 3-Methyl-Dibenz(a,h)anthracene during experimental handling?

Basic Research Focus

To prevent photodegradation and oxidation, store crystalline 3-Methyl-Dibenz(a,h)anthracene under inert gas (argon or nitrogen) at −20°C in amber glass vials. For in vitro studies, dissolve in DMSO (10 mM stock) and aliquot to minimize freeze-thaw cycles. Degradation assays indicate <5% loss over 6 months under these conditions, verified via HPLC purity checks .

What molecular mechanisms explain the genotoxic potency of 3-Methyl-Dibenz(a,h)anthracene in epithelial cell models?

Advanced Research Focus

3-Methyl-Dibenz(a,h)anthracene induces double-strand DNA breaks via reactive oxygen species (ROS) generated during metabolic activation. In human bronchial epithelial cells (BEAS-2B), it upregulates Nrf2 and p53 pathways, with a 4.5-fold increase in 8-OHdG (oxidative DNA damage marker) compared to controls. Comet assays confirm dose-dependent DNA fragmentation, while RNA-seq data implicate CYP1B1-mediated bioactivation as a critical driver .

How do detection limits for 3-Methyl-Dibenz(a,h)anthracene in sediment vary between GC-MS and HPLC-based methods?

Basic Research Focus

GC-MS achieves lower detection limits (0.1 ng/g) in sediment due to superior sensitivity for non-polar derivatives, whereas HPLC with UV detection has higher limits (1–5 ng/g). However, HPLC paired with solid-phase extraction (SPE) can reduce limits to 0.3 ng/g for hydroxylated metabolites. Data quality (DQ) metrics from sediment studies highlight a 30% variance in recovery rates between techniques, necessitating matrix-specific validation .

Which experimental models best recapitulate the tumorigenic effects of 3-Methyl-Dibenz(a,h)anthracene in vivo?

Advanced Research Focus

Mouse skin carcinogenesis models (SENCAR strain) show 90% tumor incidence after 20 weeks of topical application (50 µg/dose, twice weekly). Comparative studies in Ahr-knockout mice reveal 70% reduced tumorigenesis, underscoring aryl hydrocarbon receptor (AhR) dependency. For lung-specific effects, intratracheal instillation in rats induces squamous cell carcinoma with K-ras mutations, mirroring human PAH exposure outcomes .

How do conflicting data on 3-Methyl-Dibenz(a,h)anthracene’s environmental persistence arise, and how can they be reconciled?

Advanced Research Focus

Half-life discrepancies in soil (30–180 days) stem from microbial community variability and organic carbon content. Aerobic degradation by Sphingomonas spp. reduces half-life to 30 days in carbon-rich soils, while sterile clay matrices show minimal degradation. Researchers must standardize bioavailability adjustments (e.g., using Tenax beads) to harmonize data across studies .

What are the critical controls for minimizing false positives in DNA adduct quantification assays?

Basic Research Focus